1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one 1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20385188
InChI: InChI=1S/C7H10N2OS/c1-8-3-6(10)2-7-4-9-5-11-7/h4-5,8H,2-3H2,1H3
SMILES:
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol

1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one

CAS No.:

Cat. No.: VC20385188

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one -

Specification

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
IUPAC Name 1-(methylamino)-3-(1,3-thiazol-5-yl)propan-2-one
Standard InChI InChI=1S/C7H10N2OS/c1-8-3-6(10)2-7-4-9-5-11-7/h4-5,8H,2-3H2,1H3
Standard InChI Key AFXUOLJGRMRWSX-UHFFFAOYSA-N
Canonical SMILES CNCC(=O)CC1=CN=CS1

Introduction

Chemical Identity and Structural Properties

The compound’s IUPAC name, 1-(methylamino)-3-(1,3-thiazol-5-yl)propan-2-one, reflects its ketone backbone substituted with a methylamino group at position 1 and a thiazol-5-yl moiety at position 3. Key identifiers include:

PropertyValue
Molecular FormulaC7H10N2OS\text{C}_7\text{H}_{10}\text{N}_2\text{OS}
Molecular Weight170.23 g/mol
Canonical SMILESCNCC(=O)CC1=CN=CS1
InChIKeyAFXUOLJGRMRWSX-UHFFFAOYSA-N
PubChem CID116553776

The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to the compound’s planar geometry and electronic properties, enabling π-π stacking interactions critical for binding biological targets . The methylamino group enhances solubility in polar solvents, while the ketone allows for further functionalization via nucleophilic addition or condensation reactions.

Synthesis and Reaction Pathways

Core Synthetic Strategies

A generalized synthesis route involves sequential functionalization of thiazole precursors. One approach begins with 5-bromothiazole, which undergoes nucleophilic substitution with a propargyl alcohol derivative to install the ketone-bearing sidechain. Subsequent reductive amination introduces the methylamino group. Alternative pathways may employ:

  • Mitsunobu reactions to couple thiazole alcohols with amino ketones.

  • Grignard additions to thiazole aldehydes, followed by oxidation to ketones .

A representative protocol from patent literature involves reacting thiazol-5-ylmethanol with chloroformate derivatives in the presence of a base such as triethylamine, yielding protected intermediates that are deprotected to afford the final product . Reaction conditions typically require anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and temperatures between 0°C and 25°C to minimize side reactions .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the thiazole’s 5-position, which demands careful control of reaction stoichiometry and catalysis.

  • Stability: The methylamino group’s susceptibility to oxidation necessitates inert atmospheres and antioxidants like L-ascorbic acid during synthesis .

Analytical Characterization

Structural validation relies on spectroscopic and chromatographic methods:

TechniqueKey Data
1H^1\text{H}-NMRδ 2.98 (s, 3H, N–CH3_3), δ 3.45–3.55 (m, 2H, CH2_2-CO), δ 7.85 (s, 1H, thiazole-H)
13C^{13}\text{C}-NMRδ 28.5 (N–CH3_3), δ 205.1 (C=O), δ 153.2 (thiazole C-2)
HRMSm/z 171.0795 [M+H]+^+ (calc. 171.0792)

The infrared spectrum exhibits strong absorptions at 1685 cm1^{-1} (C=O stretch) and 1550 cm1^{-1} (thiazole ring vibrations). Purity assessments via HPLC typically show ≥95% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Challenges and Future Directions

Current limitations center on:

  • Synthetic scalability: Multi-step routes with low yields (30–40%) necessitate catalyst optimization or flow chemistry approaches .

  • Pharmacokinetics: Preliminary models predict rapid hepatic metabolism via cytochrome P450 oxidation, requiring prodrug strategies.

Future research should prioritize:

  • Structure-activity relationship (SAR) studies: Systematic variation of the methylamino and ketone groups to improve target affinity.

  • In vivo validation: Testing in xenograft models to assess antitumor efficacy and toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator